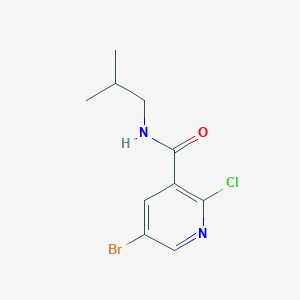

![molecular formula C8H16N2O2S B1465023 8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-3-胺 CAS No. 1249024-78-9](/img/structure/B1465023.png)

8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-3-胺

描述

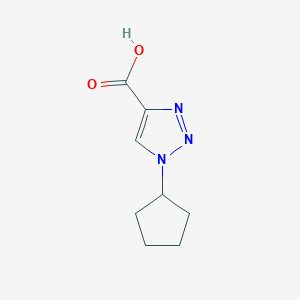

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, also known as 8-methanesulfonyl-3,8-diazabicyclo[3.2.1]octane, is a compound with the molecular formula C7H14N2O2S . This compound is a part of the class of organic compounds known as azabicyclo[3.2.1]octanes .

Synthesis Analysis

The synthesis of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds often involves complex reactions. For instance, one approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine is characterized by a bicyclic framework that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring . The compound has an average mass of 190.263 Da and a monoisotopic mass of 190.077591 Da .Chemical Reactions Analysis

Amines, such as 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, can undergo a variety of chemical reactions. For example, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction, such as the Hofmann elimination .科学研究应用

生物转化和重排见解

对与 8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-3-胺 的结构家族密切相关的磺酰肼烷基化剂的生物转化和重排的研究揭示了复杂的代谢途径。例如,拉罗莫司汀,一种具有类似磺酰基官能团的化合物,经历了各种降解和水解过程,产生了多种代谢物。值得注意的是,酶 CYP2B6 和 CYP3A4/5 催化羟基化代谢物的形成,进一步分析表明存在结构重排的可能性,并产生可能与临床试验中观察到的毒性相关的反应性中间体。这说明了药物代谢和反应性物质产生的复杂动力学,可以为相关化合物的开发和安全性评估提供信息 (Nassar, Wisnewski, & King, 2016).

含氮化合物的降解

通过高级氧化工艺 (AOP) 降解含氮化合物(如胺和偶氮染料)是与含氮药物应用相关的环境科学研究的关键领域。AOP 有效地矿化抗性有机污染物,包括那些具有氨基官能团的污染物。这一研究领域对于了解药物残留物的环境归宿和处理至关重要,为管理与药物相关的环境污染的可持续实践提供了见解。臭氧和芬顿法等各种 AOP 在降解胺类中的有效性突出了这些方法在减轻含氮药物对环境影响方面的潜力 (Bhat & Gogate, 2021).

N-杂环的合成

手性亚磺酰胺,特别是叔丁基亚磺酰胺,在 N-杂环立体选择性合成中的应用是一个重要的研究领域。该方法促进了结构多样的哌啶、吡咯烷、氮杂环丁烷及其衍生物的产生,这些衍生物是许多天然产物和治疗相关化合物中的关键结构基序。此类研究不仅促进了合成有机化学的发展,还为新药和材料的开发提供了重要的见解,这些新药和材料在药物发现和材料科学中具有潜在应用 (Philip, Radhika, Saranya, & Anilkumar, 2020).

在有机合成中的应用

N-卤试剂在有机合成中的应用,包括 N-卤胺和磺酰胺的形成,为各种官能团转化提供了一种通用方法。该方法支持具有潜在药理活性的化合物的合成,展示了 N-官能化反应在药物化学中的广泛用途。此类研究强调了开发新试剂和方法以有效合成生物活性分子 的重要性,这可能与基于 8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛烷-3-胺 骨架的药物的设计和优化直接相关 (Kolvari, Ghorbani-Choghamarani, Salehi, Shirini, & Zolfigol, 2007).

未来方向

The future directions for the study and application of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds could involve further exploration of their synthetic methodologies, potential applications in drug discovery, and their role as key synthetic intermediates in total synthesis .

作用机制

are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .

The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential . Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

属性

IUPAC Name |

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTCMYLESNOTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696325 | |

| Record name | 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249024-78-9 | |

| Record name | 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

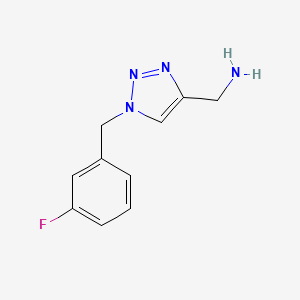

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)

![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)

![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)

![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)